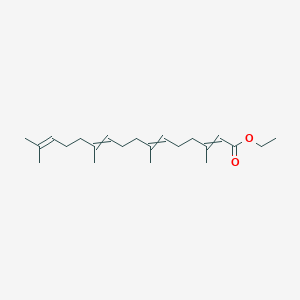
3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoic Acid Ethyl Ester is a chemical compound with the molecular formula C22H36O2 and a molecular weight of 332.52 . It is commonly used in research settings, particularly in the fields of proteomics and lipidomics . This compound is characterized by its light yellow oil appearance and solubility in solvents such as chloroform, dichloromethane, ethyl acetate, and hexane .
Preparation Methods
The synthesis of 3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoic Acid Ethyl Ester involves several steps. One common method includes the esterification of the corresponding acid with ethanol under acidic conditions . Industrial production methods often involve the use of catalysts to increase yield and efficiency. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoic Acid Ethyl Ester undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoic Acid Ethyl Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound can modulate lipid signaling pathways, influencing cellular processes such as inflammation and apoptosis . Its effects are mediated through binding to specific receptors or enzymes involved in lipid metabolism .
Comparison with Similar Compounds
3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoic Acid Ethyl Ester can be compared with similar compounds such as:
3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoic Acid Methyl Ester: This compound has a similar structure but differs in the ester group, which can influence its reactivity and applications.
2,6,10,14-Hexadecatetraenoic Acid, 3,7,11,15-tetramethyl-, Ethyl Ester: Another closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific ester group, which can affect its solubility, reactivity, and overall chemical behavior .
Properties
Molecular Formula |
C22H36O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
ethyl 3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate |
InChI |
InChI=1S/C22H36O2/c1-7-24-22(23)17-21(6)16-10-15-20(5)14-9-13-19(4)12-8-11-18(2)3/h11,13,15,17H,7-10,12,14,16H2,1-6H3 |
InChI Key |
BFYVSGCRUDETNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















